molecular formula C36H42O19 B210384 methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate CAS No. 80396-57-2

methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate

Cat. No. B210384
CAS RN: 80396-57-2
M. Wt: 778.7 g/mol
InChI Key: AFYIWKNGSIYXCQ-PYQCQGLYSA-N
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Description

Protoplumericin A is a natural iridoid found in Plumeria rubra.
Natural product derived from plant source.

Scientific Research Applications

Spiroketal Synthesis and Biological Activity

The synthesis of spiroketals is a key area of research, with studies focusing on the development of methods for their efficient creation. For instance, Meilert, Pettit, and Vogel (2004) explored the non-iterative asymmetric synthesis of C15 polyketide spiroketals, leading to compounds like (-)-20 and (-)-21. These spiroketals demonstrated potential in inhibiting cancer cell growth, particularly in the P388 lymphocytic leukemia and other human cancer cell lines (Meilert, Pettit, & Vogel, 2004).

Characterization and Analysis of Iridoids

Prasad and Sati (2012) isolated and characterized a new iridoid compound from the plant Viburnam cylindricum. This compound belongs to the methyl hexahydrocyclopenta[c]pyran-4-carboxylate family and was analyzed using NMR and other spectroscopic methods. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Prasad & Sati, 2012).

Novel Compound Synthesis and Potential Applications

The research by Dicker, Shipman, and Suschitzky (1984) involved creating novel compounds through reactions of carbenoids with chromone-2-carboxylic esters. Such studies contribute to the broader field of organic chemistry, aiding in the synthesis of new compounds with potential applications in pharmaceuticals, materials science, and more (Dicker, Shipman, & Suschitzky, 1984).

Exploring Stereochemistry and Molecular Structures

Waltenberger et al. (2011) examined the stereochemistry of the iridoid plumeridoid C, providing insights into its molecular structure through X-ray crystallography. Such research is fundamental in understanding the 3D arrangement of atoms in molecules, which is crucial for drug design and material sciences (Waltenberger, Rollinger, Griesser, Stuppner, & Gelbrich, 2011).

properties

IUPAC Name

methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O19/c1-15(50-23(39)8-5-16-3-6-17(7-4-16)51-34-29(44)27(42)25(40)21(12-37)52-34)19-11-36(55-32(19)47)10-9-18-20(31(46)48-2)14-49-33(24(18)36)54-35-30(45)28(43)26(41)22(13-38)53-35/h3-11,14-15,18,21-22,24-30,33-35,37-38,40-45H,12-13H2,1-2H3/b8-5+/t15-,18+,21?,22?,24+,25?,26?,27?,28?,29?,30?,33-,34?,35?,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYIWKNGSIYXCQ-PYQCQGLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)/C=C/C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419570
Record name NSC353057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate

CAS RN

80396-57-2
Record name NSC353057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC353057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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